alpha-Hydroxyalprazolam glucuronide

Overview

Description

Alpha-Hydroxyalprazolam glucuronide is a metabolite of alprazolam, a triazolobenzodiazepine commonly used to treat anxiety and panic disorders . This compound is formed through the metabolic process where alprazolam undergoes hydroxylation followed by glucuronidation . The presence of this compound in urine is often used as a biomarker for alprazolam usage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxyalprazolam glucuronide typically involves the hydroxylation of alprazolam to form alpha-Hydroxyalprazolam, which is then conjugated with glucuronic acid to form the glucuronide . This process can be catalyzed by enzymes such as CYP3A4 for hydroxylation and UDP-glucuronosyltransferase for glucuronidation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The hydroxylation step is carried out in bioreactors using microbial or recombinant enzymes, followed by glucuronidation using glucuronosyltransferase enzymes . The product is then purified using techniques such as solid-phase extraction and liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxyalprazolam glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glucuronide bond to release alpha-Hydroxyalprazolam .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis is alpha-Hydroxyalprazolam, which can further undergo metabolic degradation .

Scientific Research Applications

Clinical Toxicology

Alpha-Hydroxyalprazolam glucuronide plays a crucial role in clinical toxicology , particularly in monitoring the use of alprazolam among patients. Its detection in urine samples provides insight into recent drug use, aiding healthcare providers in managing treatment plans effectively. Studies indicate that this metabolite can be present in significant concentrations, making it a reliable biomarker for alprazolam consumption .

Forensic Toxicology

In forensic toxicology , the identification of this compound is essential for legal investigations involving substance abuse. Its presence can indicate the misuse of alprazolam, which is vital for legal proceedings and drug testing protocols. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to accurately quantify this metabolite in biological samples .

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics of this compound has revealed that approximately 20% of an oral dose of alprazolam is excreted unchanged, while this metabolite represents a significant portion of urinary excretion. Understanding its metabolic pathways helps in assessing drug interactions and individual variations in metabolism among different populations .

Comparative Analysis with Other Benzodiazepine Metabolites

The following table compares this compound with other common benzodiazepine metabolites:

| Compound | Parent Drug | Major Metabolite | Excretion Method |

|---|---|---|---|

| Alpha-Hydroxyalprazolam | Alprazolam | Alpha-Hydroxyalprazolam | Urinary excretion |

| Lorazepam Glucuronide | Lorazepam | Lorazepam Glucuronide | Urinary excretion |

| Oxazepam Glucuronide | Oxazepam | Oxazepam Glucuronide | Urinary excretion |

| Temazepam Glucuronide | Temazepam | Temazepam Glucuronide | Urinary excretion |

This table illustrates how this compound functions similarly to other metabolites regarding their parent drugs and excretion pathways.

Case Studies

A notable study highlighted the effectiveness of various detection methods for benzodiazepines, including this compound. The study analyzed urine specimens from patients and found concentrations ranging from 49 to 1264 ng/mL, emphasizing the importance of hydrolysis methods to accurately detect this metabolite .

Another case study focused on improving detection sensitivity through enzymatic hydrolysis using recombinant β-glucuronidase. This method significantly enhanced the recovery rates of glucuronides like this compound, thereby facilitating more accurate urinalysis results .

Mechanism of Action

Alpha-Hydroxyalprazolam glucuronide itself does not have significant pharmacological activity. its precursor, alpha-Hydroxyalprazolam, binds to benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA and resulting in sedative and anxiolytic effects . The glucuronidation process increases the compound’s solubility, facilitating its excretion .

Comparison with Similar Compounds

Alpha-Hydroxyalprazolam glucuronide is similar to other benzodiazepine metabolites such as lorazepam glucuronide and oxazepam glucuronide . it is unique in its specific metabolic pathway involving alprazolam . Other similar compounds include:

- Lorazepam glucuronide

- Oxazepam glucuronide

- Temazepam glucuronide

- 7-Aminoclonazepam

These compounds share similar metabolic processes but differ in their parent benzodiazepines and specific pharmacokinetic properties .

Biological Activity

Alpha-Hydroxyalprazolam glucuronide is a significant metabolite of alprazolam, a commonly prescribed triazolobenzodiazepine used primarily for the treatment of anxiety and panic disorders. This compound is formed through the metabolism of alprazolam, which undergoes hydroxylation to produce alpha-hydroxyalprazolam, followed by conjugation with glucuronic acid. Despite its prevalence as a metabolite, this compound itself exhibits minimal pharmacological activity compared to its precursor.

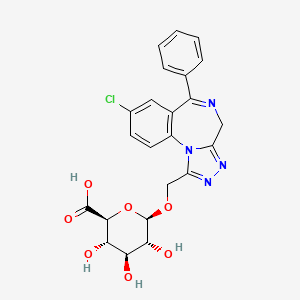

Chemical Structure:

- Molecular Formula: C17H18ClN3O5

- CAS Number: 144964-58-9

Synthesis Process:

- Hydroxylation of alprazolam to form alpha-hydroxyalprazolam.

- Conjugation with glucuronic acid via glucuronosyltransferase enzymes.

The synthesis can be performed using microbial or recombinant enzymes in bioreactors, facilitating large-scale production.

Pharmacological Profile

This compound does not exhibit significant pharmacological activity on its own. However, its parent compound, alprazolam, binds to benzodiazepine receptors on postsynaptic GABA neurons, enhancing GABA's inhibitory effects, which leads to anxiolytic and sedative outcomes. The biological activity of this compound is primarily relevant in clinical and forensic toxicology contexts.

Metabolism and Excretion

Approximately 20% of an oral dose of alprazolam is excreted unchanged in the urine, while this compound is one of the major urinary metabolites detected . Studies indicate that this metabolite serves as a reliable marker for monitoring alprazolam use in patients and can be detected through various immunoassays and chromatography techniques .

Case Studies

A study involving urinary screening for alprazolam and its metabolites found that this compound was present in significant concentrations (ranging from 49 to 1264 ng/mL) in several human specimens. The study highlighted the importance of hydrolysis methods in accurately detecting this metabolite in clinical settings .

Comparative Analysis with Other Benzodiazepine Metabolites

| Compound | Parent Drug | Major Metabolite | Excretion Method |

|---|---|---|---|

| Alpha-Hydroxyalprazolam | Alprazolam | This compound | Urinary excretion |

| Lorazepam Glucuronide | Lorazepam | Lorazepam Glucuronide | Urinary excretion |

| Oxazepam Glucuronide | Oxazepam | Oxazepam Glucuronide | Urinary excretion |

| Temazepam Glucuronide | Temazepam | Temazepam Glucuronide | Urinary excretion |

This table illustrates how this compound compares to other benzodiazepine metabolites regarding their parent drugs and excretion pathways .

Enzymatic Hydrolysis

Recent research has focused on improving detection methods for benzodiazepines and their metabolites through enzymatic hydrolysis. A novel recombinant β-glucuronidase has been shown to enhance the efficiency of hydrolyzing glucuronides like this compound, leading to improved detection rates in urine samples . This advancement is crucial for forensic toxicology, where accurate identification of drug use is essential.

Immunoassay Sensitivity

Immunoassays traditionally have low sensitivity for glucuronidated benzodiazepines. Studies have indicated that adding β-glucuronidase to these assays can significantly improve their sensitivity, allowing for better detection of metabolites like this compound .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFFPZASOVCVMN-KHYDEXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162854 | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144964-58-9 | |

| Record name | (8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144964-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144964589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.